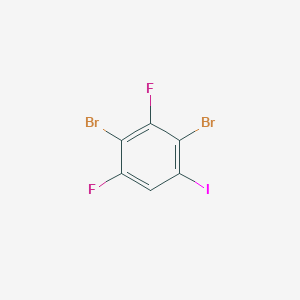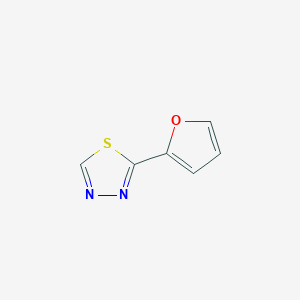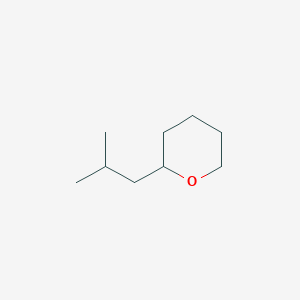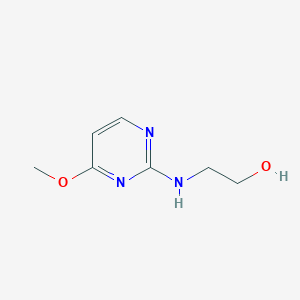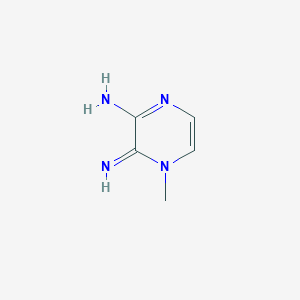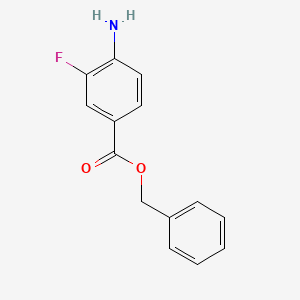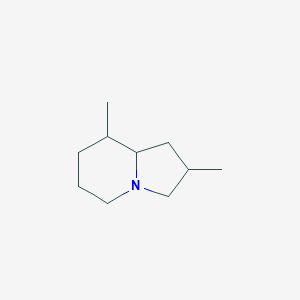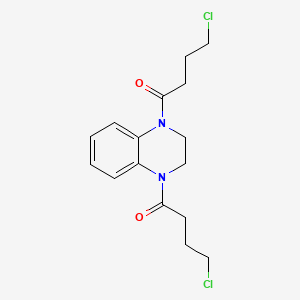
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is a chemical compound with the molecular formula C16H20Cl2N2O2. It is known for its unique structure, which includes a quinoxaline core and two chlorobutanone groups.
Preparation Methods
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) typically involves the reaction of quinoxaline derivatives with chlorobutanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chlorobutanone groups into alcohols or other reduced forms.
Scientific Research Applications
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The chlorobutanone groups may also play a role in binding to target molecules, enhancing the compound’s overall effect. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
Similar compounds to 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) include:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): This compound has a similar quinoxaline core but different substituents, leading to distinct chemical properties and applications.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another related compound with variations in the substituent groups, affecting its reactivity and uses.
The uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
CAS No. |
6699-43-0 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
4-chloro-1-[4-(4-chlorobutanoyl)-2,3-dihydroquinoxalin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-9-3-7-15(21)19-11-12-20(16(22)8-4-10-18)14-6-2-1-5-13(14)19/h1-2,5-6H,3-4,7-12H2 |
InChI Key |
NMHCRAZUNRPOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1C(=O)CCCCl)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)
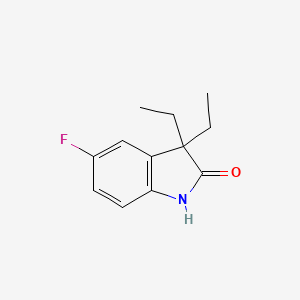

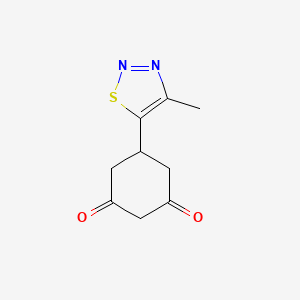
![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
